![molecular formula C14H17N3OS B2795456 N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329080-21-9](/img/structure/B2795456.png)
N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as MRS1477, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MRS1477 has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including compounds with similar structural motifs to N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, have been studied for their biological effects. Kennedy (2001) provided an update on the toxicology and biological consequences of exposure to various acetamides and formamides, reflecting the continued commercial importance and biological impact of these chemicals (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research on organotin complexes, including those related to the structure of interest, has highlighted their significant antituberculosis activity. Iqbal et al. (2015) discussed the structural diversity and biological activity of organotin complexes, emphasizing their potential as antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Xylan Derivatives and Applications
The chemical modification of xylan, similar to functional group manipulations in acetamide derivatives, offers a path to new biopolymers with diverse applications. Petzold-Welcke et al. (2014) explored xylan derivatives for potential drug delivery applications, showcasing the wide application potential of chemically modified biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Sulfamethoxazole Removal Techniques
The study of removal techniques for sulfamethoxazole, which shares structural features with sulfonamide and acetamide compounds, illuminates the environmental impact and treatment methodologies for persistent organic pollutants. Prasannamedha and Kumar (2020) reviewed cleaner techniques for the removal of sulfamethoxazole from aqueous solutions, highlighting the importance of sustainable development in contamination removal (Prasannamedha & Kumar, 2020).
Synthesis and Impurities of Omeprazole
The synthesis and study of pharmaceutical impurities, such as in the case of omeprazole, provide insights into the chemical manipulation and analysis of complex organic molecules, relevant to understanding compounds like N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide. Saini et al. (2019) discussed novel methods for omeprazole synthesis and its pharmaceutical impurities, underlining the ongoing development in the synthesis and quality control of pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-5-4-6-12(11(10)2)16-13(18)9-19-14-15-7-8-17(14)3/h4-8H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMBZSRYCWCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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